2-Butoxy-5-(trifluoromethyl)pyridin-3-OL
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Overview
Description
2-Butoxy-5-(trifluoromethyl)pyridin-3-OL is an organic compound that belongs to the class of pyridines It features a trifluoromethyl group and a butoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(trifluoromethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the use of boronic acids in Suzuki-Miyaura coupling reactions. This method typically employs palladium catalysts and bases such as potassium carbonate under mild conditions . Another method involves the fluorination of pyridine derivatives using reagents like aluminum fluoride and copper fluoride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines.
Scientific Research Applications
2-Butoxy-5-(trifluoromethyl)pyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid
- 2-Bromo-3-trifluoromethylpyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-Butoxy-5-(trifluoromethyl)pyridin-3-OL is unique due to its combination of a butoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-butoxy-5-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-2-3-4-16-9-8(15)5-7(6-14-9)10(11,12)13/h5-6,15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPBCWRVJBWEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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